1-(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone
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Overview
Description
1-(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a complex organic compound that features a combination of pyridazine, piperazine, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone typically involves multiple steps:
Formation of the Pyridazine Moiety: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Piperazine Substitution: The pyridazine derivative is then reacted with piperazine in the presence of a base to form the piperazinyl-pyridazine intermediate.
Ether Formation: The final step involves the reaction of the piperazinyl-pyridazine intermediate with 2-naphthol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1-(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Pharmacology: Investigation of its biological activity and potential therapeutic effects.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(6-Hydroxypyridazin-3-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone
- 1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone
Uniqueness
1-(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone is unique due to the presence of the methoxy group on the pyridazine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-27-20-9-8-19(22-23-20)24-10-12-25(13-11-24)21(26)15-28-18-7-6-16-4-2-3-5-17(16)14-18/h2-9,14H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHRQFZDBRHUTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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